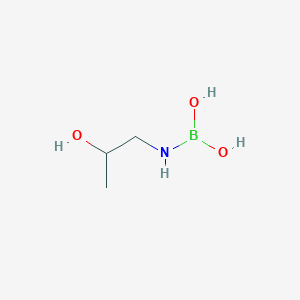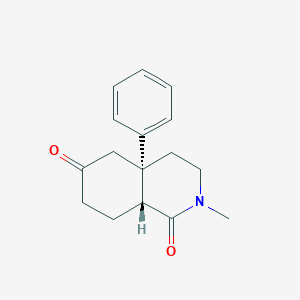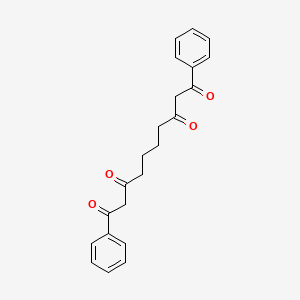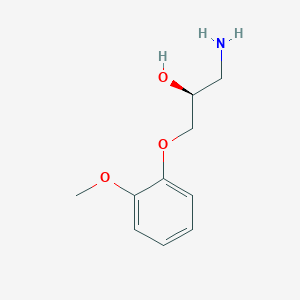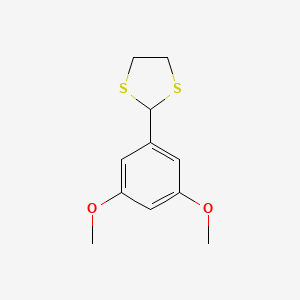
1,3-Dithiolane, 2-(3,5-dimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiolane, 2-(3,5-dimethoxyphenyl)- is an organosulfur compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and three carbon atoms. The presence of the 3,5-dimethoxyphenyl group adds unique properties to this compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
1,3-Dithiolanes can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal, which is a protective group for carbonyl compounds. Industrial production methods often employ catalysts such as yttrium triflate or tungstophosphoric acid to achieve high yields and selectivity .
Analyse Chemischer Reaktionen
1,3-Dithiolanes undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1,3-Dithiolane, 2-(3,5-dimethoxyphenyl)- has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of complex organic molecules and materials science.
Wirkmechanismus
The mechanism of action of 1,3-Dithiolane, 2-(3,5-dimethoxyphenyl)- involves its ability to form stable thioacetal groups with carbonyl compounds. This stability allows for selective reactions and protection of sensitive functional groups during synthesis. The compound can also undergo deprotonation and substitution reactions, making it versatile in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiolane, 2-(3,5-dimethoxyphenyl)- can be compared with other similar compounds such as:
1,3-Dithiane: Another five-membered ring compound with two sulfur atoms, but with different reactivity and stability.
1,2-Dithiolane: An isomer of 1,3-dithiolane with sulfur atoms in adjacent positions, leading to different chemical properties.
Oxathiolane: A compound with one sulfur and one oxygen atom in the ring, offering different reactivity and applications.
These comparisons highlight the unique properties of 1,3-Dithiolane, 2-(3,5-dimethoxyphenyl)-, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
61571-96-8 |
|---|---|
Molekularformel |
C11H14O2S2 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
2-(3,5-dimethoxyphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C11H14O2S2/c1-12-9-5-8(6-10(7-9)13-2)11-14-3-4-15-11/h5-7,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
VPIBHCSHYCMAQQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C2SCCS2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


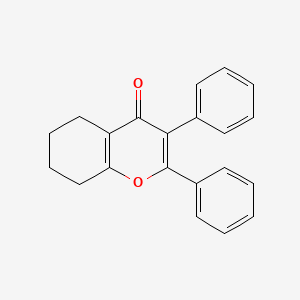
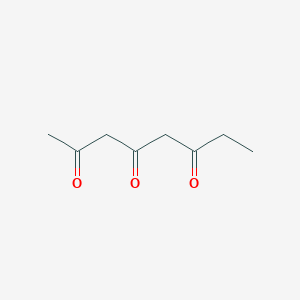
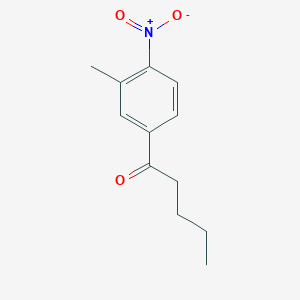
![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)
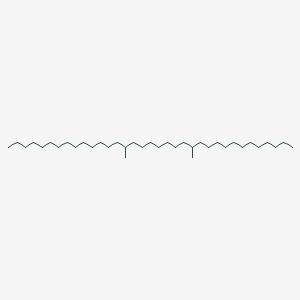
![Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy-](/img/structure/B14592444.png)
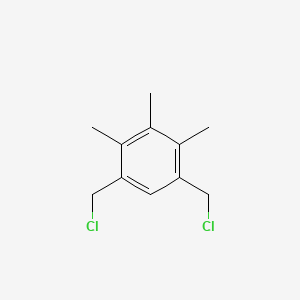
![3-{4-[2-(4-Chlorobenzamido)ethyl]phenyl}prop-2-enoic acid](/img/structure/B14592447.png)
![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)
